
5-(4-hydroxyphenyl)-N-methyl-N-phenyl-3-isoxazolecarboxamide
Übersicht
Beschreibung
5-(4-hydroxyphenyl)-N-methyl-N-phenyl-3-isoxazolecarboxamide, also known as MLN4924, is a small molecule inhibitor that has gained attention in the scientific community due to its potential in cancer treatment. MLN4924 targets the NEDD8-activating enzyme (NAE), which is responsible for activating the NEDD8 protein. The NEDD8 protein plays a crucial role in the regulation of cell division, DNA repair, and protein degradation. Inhibition of NAE by MLN4924 leads to the accumulation of NEDD8 conjugates, resulting in cell cycle arrest and apoptosis.
Wirkmechanismus
5-(4-hydroxyphenyl)-N-methyl-N-phenyl-3-isoxazolecarboxamide targets the NAE enzyme, which is responsible for activating the NEDD8 protein. The NEDD8 protein plays a crucial role in the regulation of cell division, DNA repair, and protein degradation. Inhibition of NAE by this compound leads to the accumulation of NEDD8 conjugates, resulting in cell cycle arrest and apoptosis. This compound has been shown to inhibit the activity of Cullin-RING ligases (CRLs), which are responsible for the ubiquitination and degradation of a variety of proteins involved in cell cycle regulation, DNA repair, and apoptosis. Inhibition of CRLs by this compound leads to the stabilization of these proteins and the induction of cell cycle arrest and apoptosis.
Biochemical and Physiological Effects:
This compound has been shown to have potent anti-tumor activity in a variety of cancer cell lines and animal models. This compound has been shown to induce cell cycle arrest and apoptosis in cancer cells by inhibiting the NAE enzyme and accumulating NEDD8 conjugates. This compound has also been shown to sensitize cancer cells to chemotherapy and radiation therapy. In addition, this compound has been shown to have anti-inflammatory effects by inhibiting the activation of NF-κB, a transcription factor that plays a crucial role in the regulation of inflammatory responses.
Vorteile Und Einschränkungen Für Laborexperimente
5-(4-hydroxyphenyl)-N-methyl-N-phenyl-3-isoxazolecarboxamide has several advantages for lab experiments. This compound is a small molecule inhibitor that can be easily synthesized and purified. This compound has been extensively studied for its potential in cancer treatment, and there are many established protocols for its use in cell culture and animal models. This compound has been shown to have potent anti-tumor activity in a variety of cancer cell lines and animal models, making it a valuable tool for studying the mechanisms of cancer cell growth and survival.
However, there are also some limitations to the use of this compound in lab experiments. This compound is a potent inhibitor of the NAE enzyme, which plays a crucial role in the regulation of cell division, DNA repair, and protein degradation. As a result, the use of this compound may have off-target effects on other cellular processes. In addition, the accumulation of NEDD8 conjugates may have pleiotropic effects on cellular signaling pathways, making it difficult to interpret the results of experiments using this compound.
Zukünftige Richtungen
There are several future directions for the study of 5-(4-hydroxyphenyl)-N-methyl-N-phenyl-3-isoxazolecarboxamide. One direction is the development of new analogs of this compound with improved pharmacokinetic properties and reduced off-target effects. Another direction is the identification of biomarkers that can predict the response of cancer patients to this compound treatment. In addition, the combination of this compound with other anti-cancer agents, such as chemotherapy and radiation therapy, may improve the efficacy of cancer treatment. Finally, the study of the role of NAE and NEDD8 conjugation in other cellular processes, such as inflammation and immune responses, may provide new insights into the mechanisms of disease pathogenesis.
Wissenschaftliche Forschungsanwendungen
5-(4-hydroxyphenyl)-N-methyl-N-phenyl-3-isoxazolecarboxamide has been extensively studied for its potential in cancer treatment. Preclinical studies have shown that this compound has potent anti-tumor activity in a variety of cancer cell lines and animal models. This compound has been shown to induce cell cycle arrest and apoptosis in cancer cells by inhibiting the NAE enzyme and accumulating NEDD8 conjugates. This compound has also been shown to sensitize cancer cells to chemotherapy and radiation therapy. Clinical trials have been conducted to evaluate the safety and efficacy of this compound in cancer patients. This compound has shown promising results in phase I and II clinical trials for the treatment of various types of cancer, including solid tumors and hematological malignancies.
Eigenschaften
IUPAC Name |
5-(4-hydroxyphenyl)-N-methyl-N-phenyl-1,2-oxazole-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14N2O3/c1-19(13-5-3-2-4-6-13)17(21)15-11-16(22-18-15)12-7-9-14(20)10-8-12/h2-11,20H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JPWOSBWEYQDHDM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1=CC=CC=C1)C(=O)C2=NOC(=C2)C3=CC=C(C=C3)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1-{4-[(2-chlorobenzyl)oxy]phenyl}-5-(1H-indol-2-ylmethylene)-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B3728145.png)
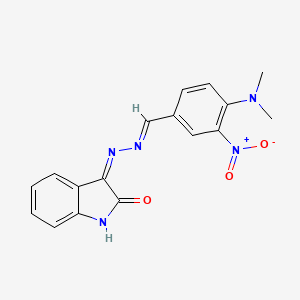
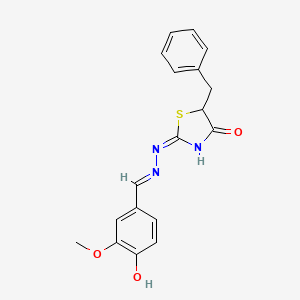
![4-(benzyloxy)-3-methoxybenzaldehyde [5-(4-chlorobenzyl)-4-oxo-1,3-thiazolidin-2-ylidene]hydrazone](/img/structure/B3728159.png)
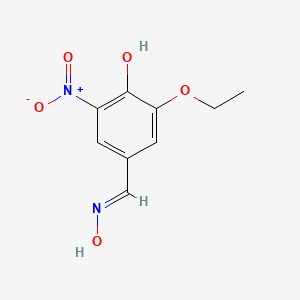

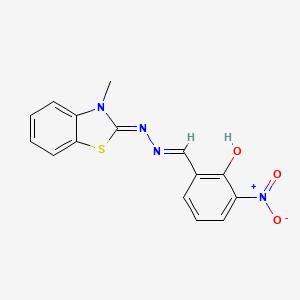

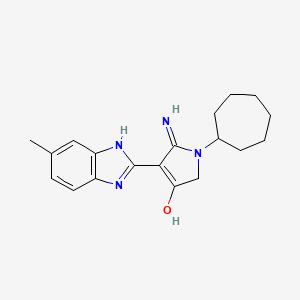
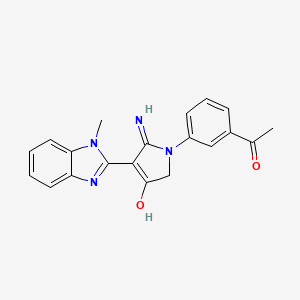
![2-chloro-4-(5-{3-[(4-chlorophenyl)amino]-2-cyano-3-oxo-1-propen-1-yl}-2-furyl)benzoic acid](/img/structure/B3728206.png)
![6-amino-2-{[2-(3-chlorophenoxy)ethyl]thio}-4-pyrimidinol](/img/structure/B3728211.png)
![2-{3-[(2-methyl-1-piperidinyl)carbonyl]-5-isoxazolyl}phenol](/img/structure/B3728237.png)
![2,6-dichloro-4-[(4H-1,2,4-triazol-4-ylimino)methyl]phenol](/img/structure/B3728248.png)